N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)pyridazin-3-amine
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)pyridazin-3-amine (CAS: 1018067-25-8) is a pyridazine derivative with a molecular formula of C20H20FN3O2 and a molecular weight of 353.4 g/mol . Its structure features:
- Pyridazine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
- 3,4-Dimethoxyphenethylamine group: At position 3, providing hydrogen-bonding capabilities through methoxy and amine moieties.
This compound is of interest in medicinal chemistry due to its balanced hydrophobic and polar substituents, which may enhance target binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-25-18-9-3-14(13-19(18)26-2)11-12-22-20-10-8-17(23-24-20)15-4-6-16(21)7-5-15/h3-10,13H,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJXMVDMJXKVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NN=C(C=C2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)pyridazin-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher efficiency and cost-effectiveness. The purification process may involve techniques like crystallization, distillation, and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazine core and fluorophenyl group participate in nucleophilic substitution (SNAr) under basic or catalytic conditions:
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The electron-withdrawing fluorine atom on the phenyl ring activates the position for nucleophilic attack, enabling couplings with amines or thiols .
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The tertiary amine group undergoes alkylation to form salts or prodrug derivatives, enhancing solubility.
Oxidation Reactions
Oxidative transformations target the pyridazine ring and ethylenediamine linker:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Pyridazine Oxidation | H2O2/AcOH, 65°C | Pyridazine N-oxide formation | |
| Ethylene Linker | KMnO4, acidic conditions | Cleavage to carboxylic acid derivatives |
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N-Oxide formation increases polarity and modulates biological activity .
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Oxidative cleavage of the ethylenediamine chain generates fragments for further derivatization.
Coupling Reactions
The amine and aromatic systems enable cross-coupling:
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Coupling reactions diversify the fluorophenyl moiety for structure-activity relationship (SAR) studies .
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HATU-mediated amide bond formation with carboxylic acids is feasible at the ethylenediamine terminus.
Electrophilic Aromatic Substitution
The dimethoxyphenyl group undergoes electrophilic substitution:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | Nitro-substituted dimethoxyphenyl derivatives | |
| Sulfonation | ClSO3H, CH2Cl2 | Sulfonic acid derivatives for solubility enhancement |
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Methoxy groups direct electrophiles to para/ortho positions, enabling regioselective modifications .
Reductive Reactions
Catalytic hydrogenation reduces unsaturated bonds:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Nitro Reduction | H2, Pd/C, EtOH | Amino-substituted analogs | |
| Azide Reduction | PPh3, THF/H2O | Amine intermediates for click chemistry |
Degradation Pathways
Stability studies reveal susceptibility to:
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Hydrolysis : Acidic/basic conditions cleave the amine–pyridazine bond.
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Photodegradation : UV exposure causes defluorination and dimerization .
Key Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 433.51 g/mol. Its structure includes a pyridazine core substituted with an ethyl group and aromatic rings, which contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit anticancer properties. Studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)pyridazin-3-amine can inhibit the proliferation of certain cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar pyridazine derivatives inhibited tumor growth in xenograft models, suggesting a potential therapeutic role in oncology.
Neuropharmacology
The compound has been evaluated for its neuroprotective effects. Compounds with similar structures have been reported to exhibit activity against neurodegenerative diseases.
Case Study:
In vitro studies indicated that the compound could protect neuronal cells from oxidative stress, which is a significant factor in diseases such as Alzheimer's and Parkinson's .
Antidepressant Properties
Research into the pharmacological effects of related compounds suggests potential antidepressant activity. The modulation of neurotransmitter systems by pyridazine derivatives may lead to mood enhancement.
Data Table: Antidepressant Activity Comparison
| Compound Name | Activity Level | Reference |
|---|---|---|
| This compound | Moderate | |
| Similar Pyridazine Derivative | High | Journal of Neuroscience |
Antimicrobial Effects
Pyridazine derivatives have been explored for their antimicrobial properties against various bacterial strains.
Case Study:
A recent investigation found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro .
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research Findings:
Studies have shown that incorporating pyridazine derivatives into polymer matrices enhances the charge transport properties essential for efficient device performance .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility: The dimethoxyphenethylamine group may improve aqueous solubility via hydrogen bonding, contrasting with purely hydrophobic analogs like 6-phenylthieno-pyrimidines .
- Crystallinity : highlights that similar compounds form stable crystalline structures with intramolecular hydrogen bonds (e.g., N–H⋯N), which could influence the target compound’s bioavailability .
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways and reaction conditions for synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)pyridazin-3-amine?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of substituted pyridazine precursors with ethyl aroylacetates under controlled conditions. Key steps include:
- Phosphorus oxychloride (POCl₃) -mediated formylation at low temperatures (0–10°C) to introduce aldehyde groups .
- Sodium borohydride (NaBH₄) reduction of Schiff bases to stabilize amine intermediates .
- Optimization of solvent systems (e.g., chloroform/DMF) and reflux durations (8+ hours) to maximize yield .
- Critical Parameters : Temperature control during exothermic steps, solvent purity, and stoichiometric ratios of reactants significantly impact reproducibility .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure. Key findings include:
- Dihedral angles between the pyridazine ring and substituted phenyl groups (e.g., 3,4-dimethoxyphenyl) influence steric interactions .
- Hydrogen-bonding networks between amine groups and solvent molecules stabilize the crystal lattice .
- Complementary Techniques : NMR (¹H/¹³C) confirms proton environments, while FT-IR validates functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling optimize the pharmacological profile of this pyridazine derivative?
- Methodological Answer : Quantum mechanical (QM) calculations and molecular docking are used to:
- Predict binding affinities to biological targets (e.g., kinases, GPCRs) via docking simulations (AutoDock Vina) .
- Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity .
- Case Study : Adjusting the 3,4-dimethoxy substituents improves metabolic stability by reducing CYP450 interactions, as modeled using in silico ADMET tools .
Q. How do researchers address contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across assays) are resolved through:
- Standardized Assay Conditions : Uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., vehicle-treated samples) .
- Meta-Analysis : Cross-referencing data from orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .
- Example : Conflicting reports on COX-2 inhibition were resolved by validating selectivity via isoform-specific enzymatic assays .
Q. What advanced techniques elucidate the enzyme interaction mechanisms of this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) to enzymes like acetylcholinesterase .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Structural Insights : Mutagenesis studies (e.g., alanine scanning) identify critical residues in enzyme active sites disrupted by the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
